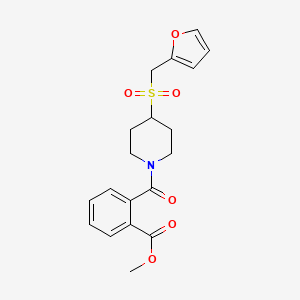

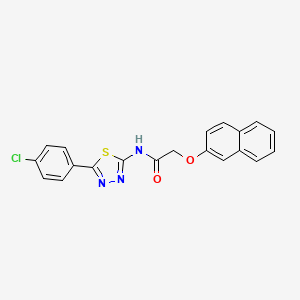

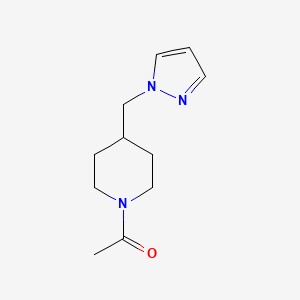

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate is a compound that likely exhibits a complex structure involving a furan ring, a piperidine moiety, and a benzoate group. The presence of a sulfonyl group suggests potential reactivity and the possibility of being involved in various chemical reactions. The compound's structure implies potential applications in pharmaceutical chemistry, given the common use of piperidine and furanyl groups in medicinal compounds.

Synthesis Analysis

The synthesis of related furan-containing compounds has been demonstrated using 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent. This reagent has been used to create 2-methyl-4-[(phenyl-sulfonyl)methyl]furan, which shares a similar sulfonyl and furan moiety with our compound of interest . Additionally, piperidine derivatives have been synthesized by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . These methods could potentially be adapted for the synthesis of this compound by incorporating the benzoate group at the appropriate synthetic step.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using spectroscopic methods such as 1H-NMR, IR, and elemental analysis . These techniques would be essential in confirming the structure of the compound, identifying the positions of the functional groups, and ensuring the purity of the synthesized compound.

Chemical Reactions Analysis

Compounds containing furan and piperidine rings are known to participate in various chemical reactions. The sulfonyl group, in particular, can undergo reactions such as sulfonation and can act as a leaving group in substitution reactions . The reactivity of the methyl ester group in the benzoate portion could also be explored for further functionalization or in the formation of amide bonds in drug synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include its solubility in organic solvents, melting point, and stability under various conditions. These properties are crucial for handling the compound and for its potential application in pharmaceuticals. The antimicrobial activity of related piperidine derivatives has been evaluated, indicating that the substitutions on the piperidine ring can significantly influence biological activity . This suggests that the compound may also possess interesting biological properties worth investigating.

Scientific Research Applications

Cytochrome P450 and Oxidative Metabolism

Research into compounds like Lu AA21004, which shares a structural resemblance to the compound due to the presence of a piperidine ring and involvement in sulfonylation reactions, has elucidated the roles of cytochrome P450 enzymes in their metabolic pathways. These studies highlight the importance of understanding the enzymatic breakdown and transformation of such compounds, which can be crucial for their development as therapeutic agents (Hvenegaard et al., 2012).

Analytical and Synthetic Approaches

The synthesis and characterization of sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine-based structures, which are related to the compound of interest, have been explored for their potential as new psychoactive substances (NPS). This research demonstrates the analytical techniques and synthetic strategies applicable to such compounds, offering a foundation for further exploration in a scientific research context (Brandt et al., 2020).

Metal-Free Synthetic Strategies

A study on the metal-free three-component domino reaction for the synthesis of sulfonylated furan derivatives provides an example of innovative approaches to synthesizing complex molecules. Such methodologies could be applied to the synthesis and functionalization of compounds like "Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate" (Cui et al., 2018).

Future Directions

Piperidine derivatives, including “Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate”, continue to be an area of interest in the pharmaceutical industry . Future research may focus on the development of more efficient synthesis methods, exploration of new reactions, and discovery of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives often participate in intra- and intermolecular reactions leading to the formation of various substituted piperidines .

Biochemical Pathways

It’s known that piperidine derivatives can be involved in various reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

properties

IUPAC Name |

methyl 2-[4-(furan-2-ylmethylsulfonyl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-25-19(22)17-7-3-2-6-16(17)18(21)20-10-8-15(9-11-20)27(23,24)13-14-5-4-12-26-14/h2-7,12,15H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOMQPKVCDDSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

amine hydrochloride](/img/structure/B3018022.png)